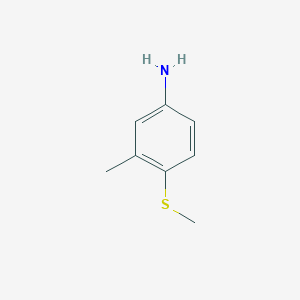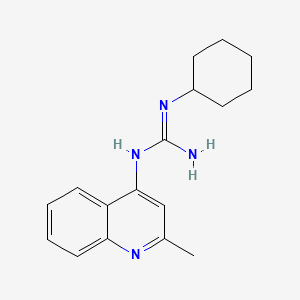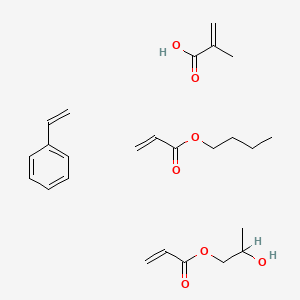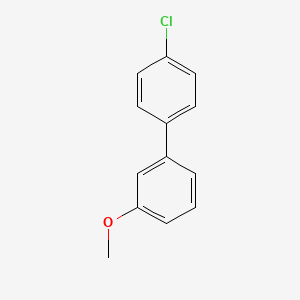
1,1'-Biphenyl, 4-chloro-3'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-chloro-3’-methoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a chlorine atom at the 4-position and a methoxy group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-chloro-3’-methoxy- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-chloro-3’-methoxy- typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4-chloro-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 1,1’-Biphenyl, 3’-methoxy-.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 4-chloro-3’-methoxybenzaldehyde or 4-chloro-3’-methoxybenzoic acid.
Reduction: Formation of 1,1’-Biphenyl, 3’-methoxy-.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 4-chloro-3’-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-chloro-3’-methoxy- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and chloro substituents can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the biphenyl core can participate in π-π interactions, further modulating its activity.
Comparison with Similar Compounds
1,1’-Biphenyl, 4-chloro-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the chlorine atom.
1,1’-Biphenyl, 3-chloro-4-methoxy-: Similar structure with different positions of the chlorine and methoxy groups.
Uniqueness: 1,1’-Biphenyl, 4-chloro-3’-methoxy- is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups can create a unique electronic environment, making it a valuable compound for various applications.
Properties
CAS No. |
66175-36-8 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 |
InChI Key |
OCRMINNUJBSIRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


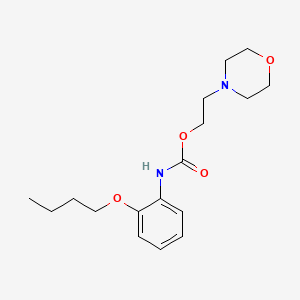



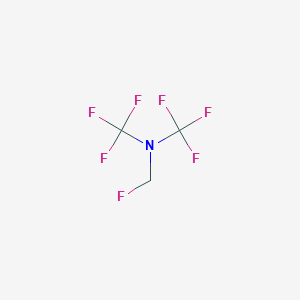

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
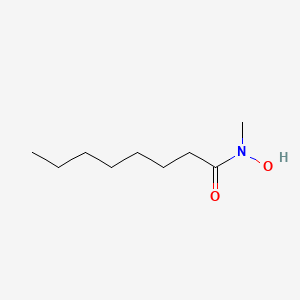

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
